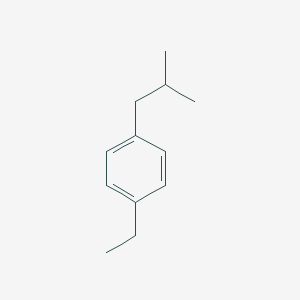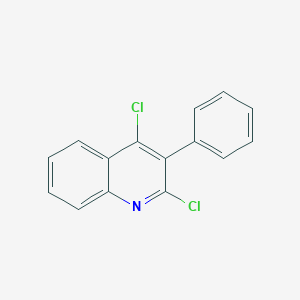
2,4-Dichloro-3-phenylquinoline
Übersicht
Beschreibung
2,4-Dichloro-3-phenylquinoline is a chemical compound with the molecular formula C15H9N1Cl2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-phenylquinoline consists of a quinoline core with two chlorine atoms and a phenyl group attached . The SMILES string representation isClC1=NC2=CC=CC=C2C(Cl)=C1C3=CC=CC=C3 . Physical And Chemical Properties Analysis
2,4-Dichloro-3-phenylquinoline is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
2,4-Dichloro-3-phenylquinoline: has been studied for its antimicrobial properties. It’s known that quinoline derivatives exhibit significant activity against a variety of Gram-positive and Gram-negative microbial species. The antimicrobial activity is influenced by the substitution on the heterocyclic pyridine ring .
Anticancer Activity
This compound has shown potential in cancer research. Quinoline derivatives, including those with chloro substitutions, have been compared with established chemotherapy agents like 5-fluorouracil and found to display potent anticancer activity .
Antimalarial Applications
Quinolines are a cornerstone in antimalarial drugs. The nitrogen-containing bicyclic structure of quinoline derivatives, such as 2,4-Dichloro-3-phenylquinoline , is crucial for their therapeutic potential in treating malaria .
Catalyst in Organic Synthesis
Pharmaceutical Building Block
The compound’s distinctive properties make it a valuable building block for designing novel pharmaceuticals. Its structural framework is versatile and can be modified to create a wide range of therapeutic agents.
DNA Synthesis Inhibition
Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is vital for developing new antibiotics .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBGQFLYLZASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353016 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-phenylquinoline | |
CAS RN |
108832-15-1 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-dichloro-3-phenylquinoline a good candidate for nucleophilic substitution reactions?
A1: The research paper "QUINOLINES WITH HETEROATOM SUBSTITUENTS IN POSITION 2 AND 4 : NUCLEOPHILIC SUBSTITUTION OF 2,4-DICHLORO-3-PHENYLQUINOLINES" [] focuses on the reactivity of the title compound with various nucleophiles. The presence of two chlorine atoms at positions 2 and 4 in the quinoline ring makes this compound particularly susceptible to nucleophilic substitution. These positions are activated by the electron-withdrawing nature of both the chlorine atoms and the nitrogen atom in the quinoline ring. This activation allows for the relatively facile displacement of the chlorine atoms with a variety of nucleophiles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



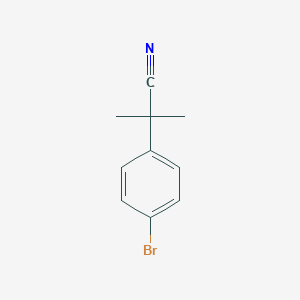
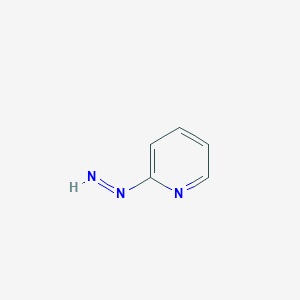
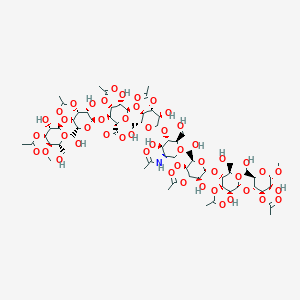
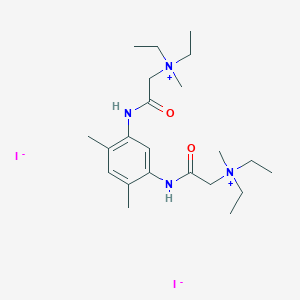

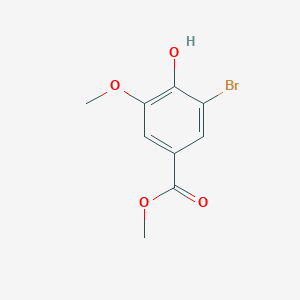


![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)


